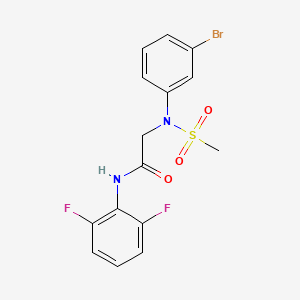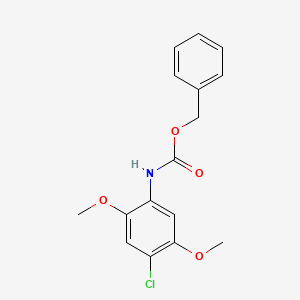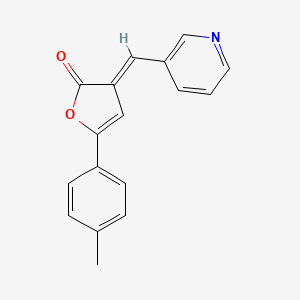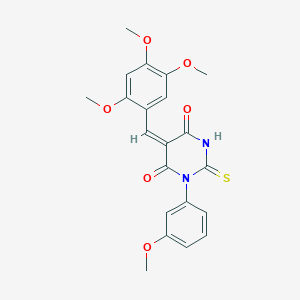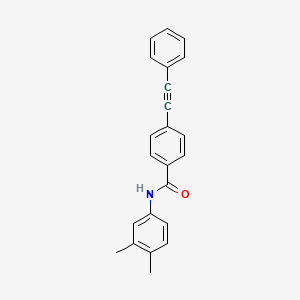
N-(3,4-dimethylphenyl)-4-(phenylethynyl)benzamide
説明
N-(3,4-dimethylphenyl)-4-(phenylethynyl)benzamide, also known as DPA-714, is a small molecule that has been extensively studied for its potential use in imaging inflammation.
作用機序
The mechanism of action of N-(3,4-dimethylphenyl)-4-(phenylethynyl)benzamide involves binding to the TSPO on activated microglia and macrophages. This binding leads to the upregulation of TSPO expression and the subsequent activation of downstream signaling pathways involved in inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have anti-inflammatory effects in various disease models. It can reduce the production of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). This compound can also reduce the activation of microglia and macrophages, which are key players in the inflammatory response.
実験室実験の利点と制限
One of the major advantages of N-(3,4-dimethylphenyl)-4-(phenylethynyl)benzamide is its specificity for TSPO expressed on activated microglia and macrophages. This allows for the imaging of inflammation with high sensitivity and specificity. However, one of the limitations of this compound is its short half-life, which limits the imaging time window. Additionally, this compound may not be suitable for imaging chronic inflammation due to the downregulation of TSPO expression over time.
将来の方向性
For the use of N-(3,4-dimethylphenyl)-4-(phenylethynyl)benzamide in scientific research include the development of new radiotracers, investigation of the role of TSPO in various diseases, and the use of this compound in combination with other imaging modalities.
科学的研究の応用
N-(3,4-dimethylphenyl)-4-(phenylethynyl)benzamide has been extensively studied for its potential use in imaging inflammation in various diseases such as cancer, Alzheimer's disease, and multiple sclerosis. It is a ligand for the translocator protein (TSPO), which is expressed in high levels in activated microglia and macrophages during inflammation. This compound can be labeled with a positron-emitting isotope such as 18F or 11C to produce a radiotracer for imaging inflammation using positron emission tomography (PET).
特性
IUPAC Name |
N-(3,4-dimethylphenyl)-4-(2-phenylethynyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19NO/c1-17-8-15-22(16-18(17)2)24-23(25)21-13-11-20(12-14-21)10-9-19-6-4-3-5-7-19/h3-8,11-16H,1-2H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSSDAWAGUGZBLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)C#CC3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2-methoxy-5-nitrophenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B4759595.png)
![N-[4-(aminosulfonyl)phenyl]-2-({5-[(4-chlorobenzyl)thio]-1,3,4-thiadiazol-2-yl}thio)acetamide](/img/structure/B4759607.png)
![1-[(4-oxo-3,4-dihydro-1-phthalazinyl)acetyl]-N-(3-pyridinylmethyl)-4-piperidinecarboxamide](/img/structure/B4759608.png)

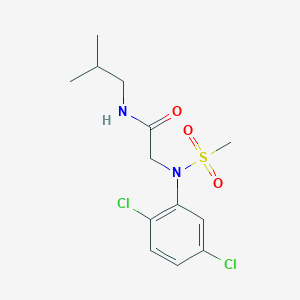
![methyl 2-[({4-[(2,5-dimethylphenyl)sulfonyl]-1-piperazinyl}carbonothioyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B4759629.png)
![methyl 2-[(2-thienylacetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4759632.png)
![N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-N'-(1-methyl-1H-pyrazol-3-yl)thiourea](/img/structure/B4759638.png)

